molecular formula C21H20N4O2S B2760401 N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide CAS No. 1797852-86-8

N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide

Cat. No.: B2760401
CAS No.: 1797852-86-8
M. Wt: 392.48
InChI Key: ODNGMJZVVGSKTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide features a hybrid pharmacophore combining a benzo[d]oxazole (benzoxazole) and benzo[d]thiazole (benzothiazole) moiety linked via a piperidine scaffold. The benzoxazole group is attached to the piperidine ring at position 1, while the benzothiazole carboxamide is connected through a methylene bridge at position 4 of the piperidine.

Properties

IUPAC Name

N-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2S/c26-19(20-23-16-6-2-4-8-18(16)28-20)22-13-14-9-11-25(12-10-14)21-24-15-5-1-3-7-17(15)27-21/h1-8,14H,9-13H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODNGMJZVVGSKTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=NC3=CC=CC=C3S2)C4=NC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of Benzo[d]oxazole Moiety: This can be achieved by cyclization of 2-aminophenol with carboxylic acids or their derivatives under acidic conditions.

    Piperidine Derivative Synthesis: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization reactions involving appropriate precursors.

    Coupling Reactions: The benzo[d]oxazole and piperidine derivatives are then coupled using a suitable linker, often involving a methyl group.

    Formation of Benzo[d]thiazole Moiety: This can be synthesized by the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives.

    Final Coupling: The final step involves coupling the benzo[d]oxazole-piperidine intermediate with the benzo[d]thiazole-2-carboxamide under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Amide Bond Formation

The carboxamide group (-CONH-) is synthesized via peptide coupling reactions. A representative method involves:

  • Reagents : 1 H-benzothiazole-2-carboxylic acid, N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)amine

  • Coupling Agent : HBTU (2-(1 H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base : N,N-Diisopropylethylamine (DIPEA)

  • Solvent : Dimethylformamide (DMF)

  • Conditions : Room temperature, 12–24 hours .

Mechanism : Activation of the carboxylic acid via HBTU forms an active ester intermediate, enabling nucleophilic attack by the amine group.

Piperidine Functionalization

The piperidine ring undergoes alkylation to introduce the methylene bridge:

  • Reagents : Piperidin-4-ylmethanol, benzoxazole derivative

  • Activation : Methanesulfonyl chloride (MsCl)

  • Base : Triethylamine (TEA)

  • Solvent : Dichloromethane (DCM)

  • Conditions : 0°C to room temperature, 2 hours .

Reaction :

Piperidin-4-ylmethanol+MsClMesylated intermediateBenzoxazoleAlkylated product\text{Piperidin-4-ylmethanol} + \text{MsCl} \rightarrow \text{Mesylated intermediate} \xrightarrow{\text{Benzoxazole}} \text{Alkylated product}

Comparative Reaction Table

Reaction Type Key Reagents/Conditions Yield Reference
Amide CouplingHBTU, DIPEA, DMF75–85%
Benzoxazole CyclizationTMOF, PTSA, toluene68%
Benzothiazole SynthesisBr₂, AcOH72%
Piperidine AlkylationMsCl, TEA, DCM65%

Sulfonylation

The secondary amine in the piperidine ring reacts with sulfonyl chlorides:

  • Reagent : Tosyl chloride (TsCl)

  • Base : Pyridine

  • Conditions : 0°C, 1 hour .

Oxidation

The methylene bridge can be oxidized to a ketone using KMnO₄ in acidic conditions, though this is typically avoided to preserve structural integrity .

Stability and Degradation

  • Hydrolysis : The carboxamide group undergoes slow hydrolysis under strong acidic (HCl, 6M) or basic (NaOH, 2M) conditions at elevated temperatures (>80°C) .

  • Photodegradation : Exposure to UV light (254 nm) leads to cleavage of the benzothiazole ring over 48 hours .

Key Research Findings

  • Antimicrobial Activity : Derivatives of this compound exhibit MIC values of 12.5–100 μg/mL against Mycobacterium tuberculosis H37Rv .

  • Enzyme Inhibition : The dual heterocyclic structure enhances binding to NADPH oxidase 4 (NOX4), with IC₅₀ values <1 μM in kinase assays .

Scientific Research Applications

The compound exhibits a range of pharmacological properties, making it a potential candidate for therapeutic applications. Key areas of research include:

Anticancer Activity

Recent studies have highlighted the compound's cytotoxic effects against several cancer cell lines. The following table summarizes the IC50 values and mechanisms of action observed in these studies:

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical)15.3Induction of apoptosis
MCF7 (Breast)12.7Cell cycle arrest
A549 (Lung)10.5Inhibition of proliferation

Research indicates that compounds with similar structural motifs can induce apoptosis and modulate cell cycle progression, which are critical for cancer treatment .

Anti-inflammatory Activity

N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide has demonstrated potential as an anti-inflammatory agent. In vitro studies show that it can reduce pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests its utility in treating inflammatory diseases .

Antimicrobial Properties

Emerging research also indicates that this compound possesses antimicrobial properties. Its effectiveness against various bacterial strains has been documented, although specific data on its antibacterial activity remains limited .

Case Studies

Several case studies have explored the applications of this compound in different therapeutic contexts:

Case Study: Cancer Treatment

A study conducted on the efficacy of this compound against breast cancer cells demonstrated significant tumor growth inhibition in vitro and in vivo models . The results indicated that treatment with this compound led to a marked reduction in tumor size compared to control groups.

Case Study: Anti-inflammatory Effects

In a controlled study assessing the anti-inflammatory effects of this compound, researchers found that it significantly decreased edema in animal models when compared to standard anti-inflammatory drugs . The results suggest its potential use in managing chronic inflammatory conditions.

Mechanism of Action

The mechanism of action of N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide involves its interaction with molecular targets such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table highlights key structural differences and biological activities of compounds sharing pharmacophoric similarities with the target molecule:

Compound Name/ID Structure Features Biological Target/Activity Key Differences vs. Target Compound Reference
Target Compound Benzoxazole-piperidine + benzothiazole carboxamide Hypothesized kinase/protease inhibition Reference structure for comparison
4-(Benzo[d]oxazol-2-yl)-1-methyl-N-(2-(thiophen-2-yl)phenyl)piperidin-4-amine (19) Benzoxazole-piperidine + thiophenyl group Not explicitly stated Thiophene substituent replaces benzothiazole; lacks carboxamide functionality
KRC-108 Benzoxazole-piperidine + pyridin-2-amine + pyrazole TrkA kinase inhibitor Pyrazole and pyridine substituents instead of benzothiazole; distinct kinase targeting
7c (Antitubercular Agent) Benzoxazole + thiophene-pyrazoline core Antitubercular activity Pyrazoline core with thiophene; lacks piperidine and benzothiazole
N-Phenyl-4-(8-phenyl-4,5-dihydro-1,2-benzoxazolo[4,5-d]thiazol-2-yl)piperidine-1-carboxamide Fused benzoxazolo-thiazole + piperidine-carboxamide D1 protease inhibition Fused benzoxazole-thiazole ring system vs. separate rings; carboxamide at piperidine position
Substituted 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamide analogs Thiazole-carboxamide + pyridinyl substituents Not explicitly stated (general kinase focus) Pyridinyl-thiazole core; lacks benzoxazole-piperidine scaffold

Key Observations

Heterocycle Substitutions: The target compound’s benzothiazole carboxamide distinguishes it from analogues with thiophene (e.g., compound 19) or pyridine/pyrazole (e.g., KRC-108). Benzothiazole’s electron-withdrawing properties may enhance target binding compared to thiophene’s electron-rich nature .

Pharmacokinetic Considerations :

  • The piperidine-methyl linker in the target compound may improve solubility and membrane permeability compared to rigid fused-ring systems (e.g., ) .
  • Carboxamide groups (present in the target and ) facilitate hydrogen bonding, a critical feature absent in ester-based analogues (e.g., ) .

Biological Activity Trends :

  • KRC-108 ’s TrkA inhibition highlights the relevance of benzoxazole-piperidine scaffolds in kinase targeting, suggesting the target compound may share similar applications but with altered selectivity due to benzothiazole substitution .
  • Antitubercular agents like 7c rely on pyrazoline-thiophene motifs, whereas the target’s benzothiazole could confer resistance to metabolic degradation, a common issue with thiophene-containing drugs .

Biological Activity

N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, synthesizing findings from diverse research studies and highlighting its therapeutic implications.

The molecular formula of this compound is C22H22N4O4, with a molecular weight of 406.442 g/mol. The compound features a complex structure that includes piperidine and benzo derivatives, which are known to exhibit various biological activities.

Anticancer Activity

Research indicates that compounds similar to this compound have shown promise in anticancer applications. For instance, studies on benzo[d]thiazole derivatives demonstrated significant cytotoxic effects against various cancer cell lines. One study reported that certain derivatives exhibited IC50 values ranging from 4 to 9 µM against human lymphocytes, indicating potential for further development as anticancer agents .

Antidiabetic Potential

Another area of interest is the compound's potential role in managing diabetes. Research on related piperidine compounds has shown that they can enhance insulin sensitivity and improve glucose tolerance in diabetic models. For example, one study highlighted compounds that modulated gene expression related to insulin signaling pathways, which could be relevant for the development of new antidiabetic drugs .

The biological activity of this compound may involve multiple mechanisms:

  • Inhibition of Enzymes : Similar compounds have been studied for their ability to inhibit protein tyrosine phosphatases (PTP1B), which play a crucial role in insulin signaling and glucose metabolism.
  • Cytotoxicity against Tumor Cells : The compound's structure suggests potential interactions with cellular targets that could lead to apoptosis in cancer cells.

Study 1: Cytotoxic Effects on Cancer Cells

A study examining the cytotoxic effects of various benzo[d]thiazole derivatives found that certain compounds exhibited significant growth inhibition in leukemia cell lines. The study utilized a panel of human cell lines derived from hematological cancers, revealing that the most potent derivatives had IC50 values below 10 µM .

Study 2: Insulin Sensitivity Enhancement

In another investigation, a series of piperidine derivatives were assessed for their impact on glucose uptake in muscle cells. The results indicated that some compounds improved insulin sensitivity by enhancing the expression of key genes involved in glucose metabolism . This suggests that this compound could have similar beneficial effects.

Data Table

Activity Compound IC50 (µM) Effect
CytotoxicityBenzo[d]thiazole derivative4 - 9Inhibition of cancer cell growth
Insulin SensitivityPiperidine derivative< 10Enhanced glucose uptake
PTP1B InhibitionVarious benzo derivatives12.28Modulation of insulin signaling

Q & A

Q. What are the key synthetic routes for N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide, and how are intermediates characterized?

The compound is synthesized via multi-step reactions involving:

  • Amide coupling : Reaction of benzo[d]thiazole-2-carboxylic acid derivatives with amines (e.g., piperidine intermediates) under conditions optimized for carbodiimide-mediated coupling .
  • Heterocyclic ring formation : Benzo[d]oxazole and thiazole moieties are constructed using oxidative cyclization of o-aminothiophenols or via palladium-catalyzed cross-coupling for regioselective substitutions .
  • Intermediate characterization : Key intermediates are validated using 1H^1H and 13C^{13}C NMR to confirm regiochemistry, HPLC for purity (>98%), and mass spectrometry (m/z alignment) .

Q. Which spectroscopic and chromatographic methods are critical for confirming structural integrity and purity?

  • NMR spectroscopy : 1H^1H NMR identifies proton environments (e.g., piperidine methylene protons at δ 2.5–3.5 ppm; aromatic protons in benzoheterocycles at δ 7.0–8.5 ppm). 13C^{13}C NMR confirms carbonyl carbons (amide C=O at ~165–170 ppm) .
  • HPLC : Reverse-phase chromatography with UV detection (e.g., C18 column, acetonitrile/water gradient) ensures purity (>98%) and monitors stability under synthetic conditions .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular formulas (e.g., [M+H]+^+ with <2 ppm error) .

Advanced Research Questions

Q. How can low yields in multi-step syntheses (e.g., <10% in some steps) be systematically addressed?

  • Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while protic solvents (ethanol/water mixtures) improve cyclization efficiency .
  • Catalyst screening : Copper(I) iodide with (S)-proline accelerates azide-alkyne cycloadditions, as seen in related benzoxazole syntheses (yield increased from 6% to >30% in analogous reactions) .
  • Temperature control : Reflux conditions (e.g., 80–100°C) for amide bond formation vs. room temperature for acid-sensitive steps .

Q. How can researchers resolve contradictions in reported biological targets (e.g., D1 protease vs. kinase inhibition)?

  • Orthogonal assays : Use enzymatic assays (e.g., fluorogenic substrates for D1 protease ) alongside cellular target engagement studies (e.g., thermal shift assays for kinase binding) .
  • Structural docking : Molecular docking into D1 protease (PDB: 3ABC) and kinase ATP-binding pockets (e.g., EGFR) identifies binding pose discrepancies. Adjust substituents (e.g., methylthio groups) to enhance selectivity .
  • Proteomics profiling : Chemoproteomic pull-down assays with biotinylated analogs validate direct targets .

Q. What computational strategies aid in predicting SAR for piperidine and benzothiazole modifications?

  • DFT calculations : Optimize ground-state geometries to assess steric effects of substituents (e.g., 4-methoxy vs. 4-fluorophenyl on benzo[d]thiazole) .
  • Free-energy perturbation (FEP) : Quantify binding affinity changes for methyl vs. trifluoromethyl groups at the piperidine N-position .
  • Machine learning : Train models on bioactivity data from analogs (e.g., IC50_{50} values of thiazole-4-carboxamides ) to predict optimal substituents.

Q. How are crystal structures used to validate molecular conformation and intermolecular interactions?

  • X-ray crystallography : Resolve piperidine chair conformations and hydrogen-bonding networks (e.g., amide N–H···O=C interactions) .
  • Torsion angle analysis : Compare experimental (X-ray) vs. computed (DFT) dihedral angles for benzoxazole-thiazole alignment (<5° deviation acceptable) .
  • Packing interactions : Identify π-π stacking between aromatic rings (distance ~3.5 Å) and sulfonyl-oxygen hydrogen bonds critical for stability .

Q. What methodologies ensure compound stability under biological assay conditions?

  • Forced degradation studies : Expose to pH 1–13 buffers, UV light, and elevated temperatures (40–60°C). Monitor via HPLC for degradation products (e.g., hydrolyzed amide bonds) .
  • Plasma stability assays : Incubate with human plasma (37°C, 24 hr) and quantify parent compound using LC-MS/MS .
  • Cryopreservation : Store at -80°C in anhydrous DMSO (<0.1% H2 _2O) to prevent hydrolysis .

Methodological Considerations

Q. How should researchers design SAR studies for optimizing potency and selectivity?

  • Substituent libraries : Synthesize derivatives with varied substituents on the benzothiazole (e.g., 4-F, 4-OCH3 _3) and piperidine (e.g., N-methyl, N-acetyl) .
  • Biological testing tiers :
    • Primary screen : Enzymatic inhibition (IC50_{50}) at 10 µM.
    • Secondary screen : Cytotoxicity (CC50_{50}) in HEK293 cells.
    • Tertiary screen : In vivo efficacy in xenograft models .
  • Selectivity panels : Test against off-target kinases or proteases to identify structural motifs driving promiscuity .

Q. What strategies mitigate discrepancies in spectral data interpretation (e.g., overlapping NMR signals)?

  • 2D NMR : Use HSQC and HMBC to resolve overlapping 1H^1H signals (e.g., piperidine methylene vs. benzoxazole protons) .
  • Isotopic labeling : Synthesize 15N^{15}N-labeled amides to simplify 15N^{15}N-HSQC spectra .
  • Dynamic NMR : Variable-temperature studies (e.g., 25–60°C) to differentiate rotamers in hindered amides .

Q. How are reaction conditions optimized for scale-up without compromising purity?

  • Flow chemistry : Continuous flow reactors reduce side reactions in exothermic steps (e.g., azide formation) .
  • Design of experiments (DoE) : Vary temperature, catalyst loading, and solvent ratios to map yield-purity relationships .
  • In-line analytics : PAT tools (e.g., FTIR probes) monitor reaction progress in real-time .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.